Sulconazole

Catalog No.
S593276
CAS No.
61318-90-9
M.F
C18H15Cl3N2S
M. Wt
397.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulconazole

CAS Number

61318-90-9

Product Name

Sulconazole

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole

Molecular Formula

C18H15Cl3N2S

Molecular Weight

397.7 g/mol

InChI

InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2

InChI Key

AFNXATANNDIXLG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Solubility

Slightly soluble

Synonyms

1-(beta-(4''-chlorobenzylthio)-2'4'-dichlorophenethyl)imidazole, Exelderm, Myk, sulconazole, sulconazole mononitrate, sulconazole nitrate, sulconazole, mononitrate, (+-)-isomer

Canonical SMILES

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Mechanism of Action

Sulconazole acts by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This disrupts the membrane integrity and function, leading to fungal cell death []. Researchers use this mechanism to understand how different fungal strains respond to the drug and identify potential resistance mechanisms.

In Vitro Studies

Sulconazole is widely used in in vitro studies to evaluate its antifungal activity against various fungal pathogens. This includes:

  • Minimum inhibitory concentration (MIC) determination: Researchers measure the lowest concentration of sulconazole that inhibits fungal growth, allowing for comparison of the drug's effectiveness against different strains [].
  • Time-kill studies: These studies assess the rate at which sulconazole kills fungi, providing insights into its fungicidal or fungistatic nature [].
  • Combination therapy studies: Researchers investigate the potential benefits of combining sulconazole with other antifungal drugs or therapeutic agents to enhance its efficacy or overcome resistance [].

In Vivo Studies

While sulconazole is primarily used topically for treating fungal skin infections in humans, it can be employed in animal models to study its efficacy and safety in vivo. This allows researchers to:

  • Evaluate the effectiveness of different formulations: Researchers can compare the efficacy of various topical formulations, such as creams or gels, to optimize drug delivery and penetration into the infected tissue [].
  • Investigate drug interactions: Studies can assess potential interactions between sulconazole and other drugs administered systemically, providing valuable information for clinical settings [].
  • Develop new antifungal therapies: Animal models can be used to test the effectiveness and safety of novel antifungal agents in combination with sulconazole or as potential alternatives [].

Sulconazole, specifically in its nitrate form, is a broad-spectrum antifungal agent belonging to the imidazole class. Its chemical name is (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate. Sulconazole is typically presented as a white to off-white crystalline powder with a molecular weight of approximately 460.77 g/mol . It is primarily used topically for treating various dermatophyte infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm), as well as tinea versicolor caused by Malassezia furfur .

As mentioned earlier, Sulconazole acts by inhibiting the fungal enzyme 14α-demethylase, thereby disrupting ergosterol synthesis and causing fungal cell death [].

Sulconazole is generally well-tolerated with minimal side effects when used topically as directed [, ]. However, some potential hazards include [, ]:

  • Skin irritation: Burning, stinging, itching, or redness at the application site can occur in some individuals.
  • Drug interactions: It's essential to inform your doctor about any other medications you're taking, as Sulconazole might interact with certain drugs.

Sulconazole functions by inhibiting the enzyme lanosterol 14-alpha demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. The compound exhibits activity against several pathogenic fungi by interfering with their metabolic pathways necessary for growth and reproduction .

The antifungal activity of sulconazole has been demonstrated in vitro against various dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis. Additionally, it shows some efficacy against Candida albicans and certain gram-positive bacteria, although clinical efficacy against these organisms has not been firmly established . Clinical studies indicate that approximately 69% of patients treated with sulconazole for tinea pedis showed significant improvement after 4 to 6 weeks of treatment .

The synthesis of sulconazole involves several steps, starting from the reaction of 2,4-dichlorophenyl compounds with imidazole derivatives. Key steps include:

  • Formation of Imidazole Ring: The imidazole ring is synthesized through the condensation of appropriate aldehydes and ketones.
  • Substitution Reactions: Chlorine substituents are introduced to enhance antifungal activity.
  • Nitration: The final step involves nitration to form sulconazole nitrate, which enhances solubility and stability for topical applications .

Sulconazole is primarily utilized in dermatology for:

  • Treating skin infections caused by dermatophytes.
  • Managing conditions like athlete's foot, jock itch, and ringworm.
  • Potential use in treating other fungal infections due to its broad-spectrum activity.

It is available in various formulations including creams and solutions for topical application .

Sulconazole shares similarities with other antifungal agents in the imidazole class. Below is a comparison highlighting its uniqueness:

CompoundChemical StructurePrimary UseUnique Features
KetoconazoleImidazole derivativeSystemic and topical antifungalBroad-spectrum including systemic use
ClotrimazoleImidazole derivativeTopical antifungalCommonly used for oral thrush
MiconazoleImidazole derivativeTopical antifungalEffective against yeast infections
SulconazoleImidazole derivativeTopical antifungalStrong activity against specific dermatophytes

Sulconazole is unique due to its specific action against certain dermatophytes and its formulation as a nitrate salt, enhancing its solubility and effectiveness for topical applications .

Sulconazole (C₁₈H₁₅Cl₃N₂S) is classified as a dichlorobenzene derivative within the imidazole antifungal family. Its molecular architecture comprises:

  • A 1H-imidazole core linked to a phenethyl group.
  • 2,4-Dichlorophenyl and 4-chlorobenzylthio substituents, which enhance lipophilicity and target binding.
  • A molecular weight of 397.74 g/mol and a logP value of 6.06, indicative of high lipid solubility.

Structural Features and Functional Groups

FeatureDescription
Core StructureImidazole ring with sulfur and chlorine substituents.
Key Substituents2,4-Dichlorophenyl (enhances fungal membrane interaction).
Spatial ConfigurationChiral center at the ethyl group; marketed as a racemic mixture.

The compound’s nitrate salt (C₁₈H₁₆Cl₃N₃O₃S) improves stability for topical formulations. Its mechanism involves inhibition of fungal cytochrome P450-dependent enzymes, disrupting ergosterol biosynthesis.

Historical Development of Imidazole Antifungals

The evolution of imidazole antifungals emerged from the need to address limitations of early antifungals like nystatin and griseofulvin. Key milestones include:

Timeline of Imidazole Antifungal Development

EraAdvancements
1960sDiscovery of clotrimazole and miconazole, pioneering topical agents.
1970sIntroduction of ketoconazole, the first oral systemic imidazole.
1980sSulconazole developed as a broad-spectrum topical agent with enhanced efficacy against dermatophytes.
1990s+Shift toward triazoles (e.g., fluconazole) for systemic infections.

Sulconazole’s development capitalized on structural modifications to imidazole, optimizing its affinity for fungal lanosterol 14α-demethylase (CYP51). Unlike earlier agents, its dichlorophenyl and benzylthio groups improved membrane penetration, enabling fungistatic and fungicidal effects depending on concentration.

Position Within Synthetic Antimicrobial Agents

Sulconazole occupies a niche among synthetic antimicrobials due to its:

Comparative Advantages Over Other Classes

ClassMechanismLimitations Addressed by Sulconazole
Polyenes (e.g., amphotericin B)Bind ergosterol, causing membrane leakageReduced nephrotoxicity; topical use avoids systemic exposure.
Allylamines (e.g., terbinafine)Inhibit squalene epoxidaseBroader spectrum against dermatophytes and yeasts.
Triazoles (e.g., fluconazole)Oral/systemic CYP51 inhibitionSuperior topical efficacy with minimal resistance development.

Role in Antimicrobial Strategy

  • Topical Specificity: Sulconazole’s lipophilicity confines activity to superficial skin layers, minimizing systemic absorption.
  • Synergistic Potential: Combats bacterial co-infections via inhibition of Staphylococcus spp. (MIC <12.5 mg/L).
  • Structural Innovation: The 2,4-dienone motif in derivatives enhances antifungal breadth, addressing resistant strains like Candida albicans.

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Exact Mass

396.002153 g/mol

Monoisotopic Mass

396.002153 g/mol

Heavy Atom Count

24

Melting Point

130ºC

UNII

5D9HAA5Q5S

Drug Indication

Sulconazole solution 1.0% is indicated for the treatment of tinea cruris and tinea corporis caused by _Trichophyton rubrum_, _Trichophyton mentagrophytes_, _Epidermophyton floccosum_, and _Microsporum canis_; and for the treatment of tinea versicolor. Effectiveness has not been proven in tinea pedis (athlete’s foot).

Mechanism of Action

The mechanism of action of sulconazole is not well established; however, it is thought to be similar to other imidazole derivatives. The function of imidazoles can be attributed to their structural resemblance to purines essential to metabolism. Imidazoles inhibit lanosterol 14-alpha demethylase, a cytochrome P-450-dependent enzyme in fungi responsible for converting lanosterol to ergosterol. Since ergosterol is required to maintain the integrity of the fungi membrane, the inhibition of lanosterol 14-alpha demethylase leads to increased fungal cellular permeability. Therefore, the use of an imidazole such as sulconazole inhibits fungal growth.

Other CAS

61318-90-9

Absorption Distribution and Excretion

A study done on healthy subjects given sulconazole 1% cream over a seven-day period, showed that the total percutaneous absorption of sulconazole after topical administration was 8.71-11.3% of the dose. Another study also done on healthy volunteers given 1 g of sulconazole 1% cream, estimated that about 12% of the dose was absorbed through the skin. In general, topical imidazoles are poorly absorbed (<15%); however, sulconazole may have higher levels of absorption compared to others.
About 6.70% of the dose was recovered in urine, and 2.01% in feces over a 7 day collection period. Radioactivity could be detected in both urine and feces at 7 days potentially due to a reservoir effect.

Wikipedia

Sulconazole
Dioxathion

Dates

Modify: 2023-08-15
Franz TJ, Lehman P: Percutaneous absorption of sulconazole nitrate in humans. J Pharm Sci. 1988 Jun;77(6):489-91. [PMID:3171926]
Holt RJ: Topical pharmacology of imidazole antifungals. J Cutan Pathol. 1976;3(1):45-59. [PMID:945306]
Feng et al. Small-molecule aggregates inhibit amyloid polymerization Nature Chemical Biology, doi: 10.1038/nchembio.65, published online 27 January 2008. http://www.nature.com/naturechemicalbiology

Explore Compound Types